molecular formula C17H16O3 B2460545 (E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid CAS No. 938312-98-2

(E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid

Cat. No.: B2460545
CAS No.: 938312-98-2
M. Wt: 268.312
InChI Key: XFVKISNONMQNSN-UXBLZVDNSA-N
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Description

(E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid is a high-purity chemical compound supplied for research purposes. As a derivative of phenylacrylic acid, it is of significant interest in medicinal chemistry and biochemistry. While specific studies on this exact compound are not available in the public domain, research on structurally related 3-(phenoxy)acrylic acids suggests its potential application lies in mitochondrial pharmacology . These analogues are investigated as prodrugs designed to target the mitochondrial β-oxidation pathway, where they are biotransformed to release bioactive phenolic metabolites, thereby delivering antioxidants directly to mitochondria . This mechanism is being explored for its potential to confer cytoprotection against hypoxia-reoxygenation injury, as demonstrated in studies on isolated cardiomyocytes using similar compounds . Furthermore, other (E)-3-(methoxyphenyl)acrylic acid analogues have been reported to exhibit a range of biological activities, including significant hepatoprotective, anti-amnesic, cognition-enhancing, antihyperglycemic, and neuroprotective activities . Researchers value this compound as a versatile building block in organic synthesis and for probing biological mechanisms. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-[4-(3,4-dimethylphenoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-3-7-16(11-13(12)2)20-15-8-4-14(5-9-15)6-10-17(18)19/h3-11H,1-2H3,(H,18,19)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVKISNONMQNSN-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)/C=C/C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The Ullmann coupling between 4-bromobenzaldehyde and 3,4-dimethylphenol employs a Cu(I)/ligand system to form the diaryl ether bond. Key conditions include:

Parameter Optimal Value
Catalyst CuI (10 mol%)
Ligand 1,10-Phenanthroline (20 mol%)
Base Cs₂CO₃ (2.0 equiv)
Solvent DMSO
Temperature 110°C
Time 24–48 hours

Under these conditions, yields reach 65–72%, with minor byproducts (e.g., homocoupling) suppressed by rigorous exclusion of oxygen.

Challenges and Mitigations

  • Aldehyde Stability : The electron-deficient aldehyde group risks degradation under basic conditions. Substituting DMSO with DMAc reduces side reactions.
  • Ligand Efficiency : Phenanthroline enhances Cu(I) solubility, but neocuproine may improve yields in sterically hindered systems.

Knoevenagel Condensation for E-Selective Olefination

Reaction Design

The aldehyde intermediate undergoes condensation with malonic acid in the presence of piperidine to form the acrylic acid:

$$
\text{4-(3,4-Dimethylphenoxy)benzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{piperidine, EtOH}} \text{this compound}
$$

Critical Parameters

Parameter Optimal Value
Base Piperidine (20 mol%)
Solvent Ethanol
Temperature Reflux (78°C)
Time 6–8 hours

Decarboxylation occurs in situ, driven by the electron-withdrawing phenoxy group, yielding the E-isolelectively (>95%).

Stereochemical Control

The E configuration is confirmed via $$^1\text{H NMR}$$ coupling constants ($$J{\text{trans}} = 15.8–16.2 \, \text{Hz}$$) and IR spectroscopy ($$\nu{\text{C=O}} = 1685–1700 \, \text{cm}^{-1}$$).

Alternative Synthetic Routes

Mitsunobu Reaction

While traditionally used for ether synthesis, Mitsunobu conditions (DIAD, PPh₃) between 4-hydroxybenzaldehyde and 3,4-dimethylphenol suffer from low yields (<40%) due to competing oxidation of the aldehyde.

Heck Coupling

Palladium-catalyzed coupling of 4-(3,4-dimethylphenoxy)phenyl iodide with acrylic acid faces regioselectivity issues, favoring branched products unless phosphine ligands (e.g., P(o-tol)₃) are used.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (EtOAc/hexanes, 1:4) isolates the product in >98% purity. Analytical HPLC (C18 column, MeCN/H₂O, 70:30) confirms retention time alignment with standards.

Spectroscopic Validation

  • $$^1\text{H NMR}$$ (400 MHz, CDCl₃) : δ 7.82 (d, $$J = 16.0 \, \text{Hz}$$, 1H, CH=), 6.94–7.42 (m, 7H, Ar-H), 2.28 (s, 6H, CH₃).
  • $$^{13}\text{C NMR}$$ : δ 172.5 (COOH), 156.2 (C-O), 144.8 (CH=), 126.1–132.4 (Ar-C).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The phenyl and dimethylphenoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acrylic acid group can be reduced to form the corresponding propionic acid derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Propionic acid derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent groups on the phenyl/phenoxy rings, chain saturation, and stereochemistry. These variations influence electronic properties, metabolic stability, and biological efficacy.

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents/Modifications Key Properties/Activities References
(E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid 3,4-Dimethylphenoxy at phenyl ring, (E)-configuration High biotransformation via mitochondrial β-oxidation; cytoprotective in hypoxia-reoxygenation models
3-(2,6-Dimethylphenoxy)propanoic acid Saturated propanoic acid chain, 2,6-dimethylphenoxy 20-fold slower biotransformation vs. (E)-acrylic analog; limited substrate for acyl-CoA dehydrogenase
(E)-3-(3,4-Dimethoxyphenyl)acrylic acid 3,4-Dimethoxy substituents, (E)-configuration Enhanced electron-donating capacity; potential insecticidal/prodrug applications
(E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acrylic acid Pent-4-en-1-yloxy chain, (E)-configuration Improved synthesis efficiency via microwave-assisted flow chemistry (91% yield)
(E)-3-(4-Trifluoromethylphenyl)acrylic acid Electron-withdrawing CF₃ group, (E)-configuration Increased acidity (pKa ~3.5); altered reactivity in esterification/condensation reactions
3-(4-Methylphenyl)acrylic acid 4-Methylphenyl, no phenoxy group Crystallizes in triclinic system (space group P1); limited mitochondrial targeting

Stereochemical and Metabolic Considerations

  • E vs. Z Isomers: The (E)-configuration is essential for mitochondrial β-oxidation. For example, (E)-3-(2,6-dimethylphenoxy)acrylic acid undergoes rapid biotransformation (via enoyl-CoA hydratase), while the (Z)-isomer is metabolically inert .
  • Biotransformation Rates: (E)-3-(2,6-dimethylphenoxy)acrylic acid exhibits a 20-fold higher biotransformation rate than its saturated analog, 3-(2,6-dimethylphenoxy)propanoic acid, due to preferential recognition by enoyl-CoA hydratase .

Physicochemical Properties

  • Crystallography : 3-(4-Methylphenyl)acrylic acid crystallizes in a triclinic system (a = 7.1244 Å, b = 7.7449 Å, c = 9.1359 Å) with strong hydrogen-bonding networks .
  • Solubility: Methoxy and trifluoromethyl substituents enhance solubility in polar solvents (e.g., ethanol, DMSO) compared to hydrophobic methyl/phenoxy derivatives .

Biological Activity

(E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}O3_{3}
  • Molecular Weight : 286.33 g/mol

This compound features a phenyl ring substituted with a dimethylphenoxy group and an acrylic acid moiety, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study investigated its effects against various bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50_{50} values for different cancer cell lines are presented in Table 2.

Cancer Cell Line IC50_{50} (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. Notably, it may inhibit certain kinases that are crucial for cancer cell proliferation and survival.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit key enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression. The inhibition of COX could contribute to both its anti-inflammatory and anticancer properties.

Case Studies

  • Antimicrobial Efficacy Study : A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated that this compound significantly reduced the viability of pathogenic bacteria in vitro, supporting its potential as a natural antimicrobial agent.
  • Anticancer Research : Another study focused on the anticancer effects of this compound on breast cancer cells. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS), promoting apoptosis through mitochondrial pathways .

Q & A

Q. What is the structural significance of the 3,4-dimethylphenoxy substituent in (E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid, and how does it influence reactivity?

The 3,4-dimethylphenoxy group introduces steric and electronic effects due to the methyl substituents, which alter electron density on the phenyl ring. This impacts intermolecular interactions, solubility, and biological activity. For example, methyl groups enhance lipophilicity compared to methoxy substituents (as seen in structurally similar cinnamic acid derivatives), potentially improving membrane permeability .

Q. What are the recommended synthetic routes for this compound?

A validated method involves:

  • Step 1: Condensation of 4-(3,4-dimethylphenoxy)benzaldehyde with malonic acid under basic conditions (e.g., piperidine in ethanol) to form the acrylic acid backbone.
  • Step 2: Stereoselective isolation of the (E)-isomer via recrystallization or chromatography . Reaction optimization includes controlling temperature (70–90°C) and solvent polarity to achieve >85% yield .

Q. How can researchers confirm the stereochemical purity of the (E)-isomer post-synthesis?

Use 1H NMR : The coupling constant (J) between the α- and β-vinylic protons typically ranges from 12.4–16.0 Hz for the (E)-isomer, as observed in analogs like (E)-3-(2,6-dimethylphenoxy)acrylic acid . HPLC with a chiral column or X-ray crystallography (e.g., as in caffeic acid ester derivatives) provides unambiguous confirmation .

Advanced Research Questions

Q. How does the 3,4-dimethylphenoxy group affect the compound’s interaction with biological targets compared to halogenated analogs?

Comparative studies on structurally related compounds reveal:

SubstituentExample CompoundKey DifferenceBiological Impact
3,4-DimethylphenoxyTarget compoundEnhanced lipophilicityImproved cellular uptake vs. methoxy derivatives
3,5-Dichlorophenyl(E)-3-(3,5-Dichlorophenyl)acrylic acidIncreased electrophilicityHigher enzyme inhibition (e.g., COX-2) but reduced solubility
4-Trifluoromethoxy(E)-3-[4-(Trifluoromethoxy)phenyl]acrylic acidStrong electron withdrawalAltered binding kinetics to kinases

Molecular docking simulations suggest the methyl groups create hydrophobic interactions with target proteins, while the ether oxygen participates in hydrogen bonding .

Q. How can contradictory data on the compound’s antioxidant activity be resolved?

Discrepancies arise from assay conditions (e.g., DPPH vs. ABTS assays) and solvent polarity effects. For reliable results:

  • Standardize protocols using IC50 values in PBS (pH 7.4) with 10% DMSO.
  • Validate via LC-MS to rule out degradation products .
  • Compare with positive controls like caffeic acid (IC50 = 12.5 μM in DPPH) .

Q. What strategies optimize the compound’s stability in aqueous media for pharmacological studies?

  • pH adjustment : Stabilize the carboxylic acid moiety at pH 6.5–7.0 to minimize hydrolysis.
  • Lyophilization : Formulate with cyclodextrins or PEG to enhance solubility and shelf life .
  • Protection of reactive sites : Use prodrug approaches (e.g., esterification) to improve bioavailability .

Q. What computational methods predict the compound’s metabolic pathways?

  • In silico tools : SwissADME or ADMETLab to identify potential Phase I/II metabolism sites (e.g., hydroxylation of methyl groups).
  • Docking studies : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina .
  • MD simulations : Assess binding stability to targets like tyrosinase or MMP-9 over 100 ns trajectories .

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